molecular formula C12H19N3O2S B2741496 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1705927-77-0

2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No. B2741496
CAS RN: 1705927-77-0
M. Wt: 269.36
InChI Key: NJROREKAKBLGKI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxy group, a thiazole ring, and a pyrrolidine ring . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . This ring structure is non-planar, which allows for increased three-dimensional coverage . The thiazole ring is a heterocyclic compound that contains both sulfur and nitrogen .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Researchers have synthesized new pyridine linked thiazole hybrids with potential anticancer activities. These compounds, including derivatives of 2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, were evaluated against several cancer cell lines, revealing promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines. This highlights the compound's role in developing new anticancer therapies (Alaa M. Alqahtani, A. Bayazeed, 2020).

Insecticidal Assessment

Another study focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research suggests the potential of such compounds, derived from this compound, in developing new insecticides (A. Fadda et al., 2017).

Heterocyclic Syntheses

The compound has been used as an intermediate in the novel synthesis of thiazolinone and thiazolo[3,2-a]pyridine derivatives, showcasing its utility in heterocyclic chemistry. These synthesized compounds add to the chemical diversity in the search for new molecules with various biological activities (Y. Ammar et al., 2005).

Antimicrobial Activities

Further research has been directed towards synthesizing thiazoles and their fused derivatives, demonstrating antimicrobial activities against several bacterial and fungal strains. This indicates the compound's potential application in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

properties

IUPAC Name

2-ethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-17-9-11(16)14-8-10-4-3-6-15(10)12-13-5-7-18-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJROREKAKBLGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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